molecular formula C10H16FNO3 B2750238 tert-butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate CAS No. 1299466-02-6

tert-butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate

Cat. No.: B2750238
CAS No.: 1299466-02-6
M. Wt: 217.24
InChI Key: PABLOPMZCFQFHB-SFYZADRCSA-N
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Description

tert-Butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate (CAS: 1299466-02-6) is a chiral pyrrolidine derivative with a molecular weight of 217.24 g/mol and a purity of 95% . The compound features a tert-butyl carbamate protecting group at the 1-position, a fluorine substituent at the 4R position, and a formyl group at the 2S position. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and asymmetric catalysis applications. Its stereochemical configuration (2S,4R) and reactive formyl group make it valuable for constructing complex molecules, such as spirocycles and peptidomimetics .

Properties

IUPAC Name

tert-butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h6-8H,4-5H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABLOPMZCFQFHB-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299466-02-6
Record name tert-butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The initial step involves the construction of the pyrrolidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 4-position using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formylation: The formyl group is introduced at the 2-position using formylating agents like formic acid or formyl chloride.

    Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of pyrrolidine derivatives. It serves as a model compound for investigating enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its fluorinated nature imparts unique properties such as increased hydrophobicity and thermal stability, which are desirable in various applications.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering the electronic environment and steric interactions. The formyl group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

(a) Stereoisomerism

The target compound’s 4R-fluoro configuration contrasts with the 4S-fluoro isomer (). This stereochemical divergence significantly impacts reactivity. For example, the 4R configuration may enhance steric hindrance near the formyl group, influencing nucleophilic addition rates compared to the 4S isomer .

(b) Formyl vs. Hydroxymethyl Derivatives

Replacing the formyl group with hydroxymethyl (as in and ) alters the compound’s electrophilicity. The formyl group is highly reactive in aldol condensations and reductive aminations, whereas hydroxymethyl derivatives are better suited for oxidation to carboxylic acids or protection as mesylates .

(c) Fluoro vs. Hydroxy Substituents

The fluorine atom in the target compound provides metabolic stability and electron-withdrawing effects, making it advantageous in drug design. In contrast, hydroxyl-containing analogs (e.g., ) participate in hydrogen-bonding networks, which are critical for crystal packing and solubility .

Physicochemical Properties

  • Hydrogen Bonding : Hydroxyl-containing analogs () exhibit stronger intermolecular interactions, as described in Etter’s hydrogen-bonding graph sets ().

Biological Activity

Tert-butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate is a synthetic compound notable for its role in medicinal chemistry, particularly in the synthesis of chiral molecules. Its molecular formula is C₁₂H₁₉FNO₄, with a molecular weight of approximately 307.29 g/mol. The compound features a pyrrolidine ring with a fluorine atom and a formyl group, which contribute to its unique biological properties.

Chemical Structure and Properties

The structural configuration of this compound enhances its solubility and stability, making it an effective chiral synthon for pharmaceutical applications. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₉FNO₄
Molecular Weight307.29 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP1.47070

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties and potential therapeutic applications.

Research indicates that the compound interacts with specific biological targets through binding affinities that influence cellular processes. Its unique structure allows it to modulate enzyme activities and receptor interactions, which is crucial in drug development.

Case Studies

  • Chiral Synthesis : A study demonstrated that this compound serves as a key intermediate in synthesizing various chiral compounds, essential for developing drugs with desired stereochemistry.
  • Pharmacological Profiling : Interaction studies have shown that this compound exhibits significant binding affinity towards certain receptors involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .
  • Toxicological Assessment : The compound has been classified as harmful if swallowed and causes skin irritation, indicating the need for careful handling during synthesis and application .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Tert-butyl (2S)-2-formylpyrrolidine-1-carboxylateSimilar pyrrolidine structureLacks fluorine substitution
Tert-butyl (3S)-3-(trifluoromethyl)phenyl)cyclopropan-1-aminesContains trifluoromethyl groupExhibits different biological activity
Tert-butoxycarbonyl-(2S)-2-(fluoromethyl)pyrrolidineFluorinated at different positionDifferent stereochemistry impacts activity

Applications in Drug Development

The compound's ability to act as a chiral synthon makes it invaluable in the pharmaceutical industry for synthesizing drugs with specific enantiomeric forms. This characteristic is particularly important for enhancing the efficacy and safety profiles of new therapeutic agents.

Q & A

Q. What in vitro assays are suitable for evaluating biological activity of derivatives?

  • Methodology : Screen for anticancer activity via MTT assays (e.g., against HeLa or MCF-7 cells). Use SPR (surface plasmon resonance) to measure target binding (e.g., S1P receptors). Metabolic stability is assessed in liver microsomes with LC-MS quantification .

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